molecular formula C16H12Cl2N2O4S B3662195 2-Chloro-4-({[(5-chloro-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid

2-Chloro-4-({[(5-chloro-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid

Cat. No.: B3662195
M. Wt: 399.2 g/mol
InChI Key: GWHKQYJPZQRYNY-UHFFFAOYSA-N
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Description

2-Chloro-4-({[(5-chloro-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes chloro, methoxy, and carbamothioyl functional groups attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-({[(5-chloro-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, including the introduction of chloro and methoxy groups, followed by the formation of the carbamothioyl linkage. Common synthetic routes may involve:

    Chlorination: Introduction of chloro groups using reagents like thionyl chloride or phosphorus pentachloride.

    Methoxylation: Introduction of methoxy groups using methanol in the presence of a base.

    Carbamothioyl Formation: Reaction of the intermediate with thiourea or similar reagents to form the carbamothioyl linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Processing: Sequential addition of reagents in a controlled environment.

    Continuous Flow Processing: Use of continuous reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-({[(5-chloro-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reaction with reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions involving the chloro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

2-Chloro-4-({[(5-chloro-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-({[(5-chloro-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxybenzoic acid
  • 4-Chloro-2-methoxybenzoic acid
  • 2-Chloro-4-methoxybenzoic acid

Uniqueness

2-Chloro-4-({[(5-chloro-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-4-[(5-chloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O4S/c1-24-13-5-2-8(17)6-11(13)14(21)20-16(25)19-9-3-4-10(15(22)23)12(18)7-9/h2-7H,1H3,(H,22,23)(H2,19,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHKQYJPZQRYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC(=S)NC2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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